molecular formula C16H23N3O B2580729 (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one CAS No. 338975-38-5

(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2580729
CAS No.: 338975-38-5
M. Wt: 273.38
InChI Key: QIFZNYMETCIZKN-CMDGGOBGSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dimethylamino group, a piperazine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The intermediate product undergoes a condensation reaction with an appropriate ketone, such as acetone, under acidic or basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one: shares similarities with other compounds such as:

Uniqueness

  • The presence of the 4-methylpiperazin-1-yl group distinguishes this compound from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZNYMETCIZKN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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